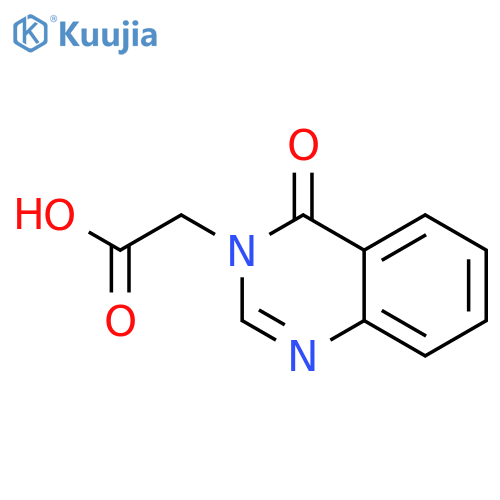Cas no 14663-53-7 (2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid)

14663-53-7 structure
商品名:2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid
2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-Oxoquinazolin-3(4H)-yl)acetic acid
- (4-Oxo-4H-quinazolin-3-yl)-acetic acid
- 2-(4-oxoquinazolin-3-yl)acetic acid
- 2-(4-Oxoquizolin-3(4H)-yl)acetic acid
- (4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid
- (4-Oxo-4H-chinazolin-3-yl)-essigsaeure
- (4-oxoquinazolin-3(4H)-yl)acetic acid
- 2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid
- 2-(4-oxo-3-hydroquinazolin-3-yl)acetic acid
- 3(4h)-quinazolineac
- 3-carboxymethyl-3,4-dihydro-4(1H)-quinazolinone
- 4-Oxo-3,4-dihydro-chinazolyl-3-essigsaeure
- N-carboxymethyl-4(3H)-quinazolinone
- AKOS BB69
- ASISCHEM D51303
- CHEMBRDG-BB 4001974
- (4-Oxo-3-quinazolinyl)acetic acid
- 2-(4-oxo-3-quinazolinyl)acetic acid
- 3(4H)-quinazolineacetic acid, 4-oxo-
- 2-(4-ketoquinazolin-3-yl)acetic acid
- (4-Oxo-3(4H)-quinazolinyl)acetic acid
- OTAVA-BB 7010160005
- BRD-K13123739-001-08-1
- HY-W030545
- 14663-53-7
- HMS1693A21
- G68619
- CHEMBL1471153
- F0911-6393
- BBBICQPTZBHLBM-UHFFFAOYSA-N
- STK299906
- Cambridge id 6340677
- KKG
- HMS2473H12
- DB-031043
- MFCD02332713
- (4-oxoquinazolin-3-yl)acetic acid
- SMR000124647
- Oprea1_877489
- LS-04001
- BDBM50455885
- EN300-05236
- 2-[4-oxo-3(4H)-quinazolinyl]acetic acid
- MLS000067222
- CS-0074569
- AKOS000104308
- Z56895681
- SDCCGMLS-0065106.P001
- MLS004820191
- SCHEMBL13799935
- DTXSID10352567
- SR-01000459432
- SR-01000459432-1
- ALBB-012760
-
- MDL: MFCD02332713
- インチ: InChI=1S/C10H8N2O3/c13-9(14)5-12-6-11-8-4-2-1-3-7(8)10(12)15/h1-4,6H,5H2,(H,13,14)
- InChIKey: BBBICQPTZBHLBM-UHFFFAOYSA-N
- ほほえんだ: OC(=O)CN1C=NC2=CC=CC=C2C1=O
計算された属性
- せいみつぶんしりょう: 204.05300
- どういたいしつりょう: 204.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- PSA: 72.19000
- LogP: 0.48110
2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid セキュリティ情報
2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-05236-0.25g |
2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid |
14663-53-7 | 95% | 0.25g |
$21.0 | 2023-10-28 | |
| Enamine | EN300-05236-0.05g |
2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid |
14663-53-7 | 95% | 0.05g |
$19.0 | 2023-10-28 | |
| Life Chemicals | F0911-6393-1g |
2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid |
14663-53-7 | 95%+ | 1g |
$52.0 | 2023-09-07 | |
| Chemenu | CM142625-100mg |
(4-Oxo-4H-quinazolin-3-yl)-acetic acid |
14663-53-7 | 95% | 100mg |
$77 | 2023-03-06 | |
| Life Chemicals | F0911-6393-10g |
2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid |
14663-53-7 | 95%+ | 10g |
$375.0 | 2023-09-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21464-5G |
2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid |
14663-53-7 | 95% | 5g |
¥ 1,181.00 | 2023-03-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20558-25g |
2-(4-Oxoquinazolin-3(4H)-yl)acetic acid |
14663-53-7 | 98% | 25g |
¥8626.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20558-5g |
2-(4-Oxoquinazolin-3(4H)-yl)acetic acid |
14663-53-7 | 98% | 5g |
¥1999.00 | 2023-09-09 | |
| TRC | E588678-50mg |
(4-Oxoquinazolin-3(4H)-yl)acetic Acid |
14663-53-7 | 50mg |
$ 65.00 | 2022-06-05 | ||
| Alichem | A189011605-5g |
2-(4-Oxoquinazolin-3(4H)-yl)acetic acid |
14663-53-7 | 95% | 5g |
$352.26 | 2022-04-02 |
2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid 関連文献
-
Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
14663-53-7 (2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid) 関連製品
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 124-83-4((1R,3S)-Camphoric Acid)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:14663-53-7)2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid

清らかである:99%
はかる:5g
価格 ($):515.0